

Comparative Spectroscopic Analysis of Substituted Phenylpyridazines

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Compound of Interest

Compound Name: 3-Methyl-5-phenylpyridazine

CAS No.: 184021-10-1

Cat. No.: B063810

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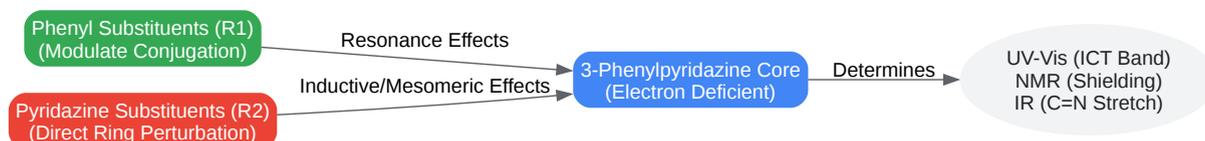
Executive Summary & Structural Scope

Phenylpyridazines serve as a privileged scaffold in medicinal chemistry, forming the core of various antihypertensive (e.g., hydralazine analogs), cardiotonic, and anti-inflammatory agents. Their spectroscopic characterization is non-trivial due to the electron-deficient nature of the 1,2-diazine ring and the potential for rotational isomerism and tautomerism.

This guide provides a comparative analysis of 3-phenylpyridazine derivatives, focusing on how substituents at the para-position of the phenyl ring or the C6-position of the pyridazine ring alter spectroscopic signatures. We prioritize the comparison between Electron-Donating Groups (EDGs) and Electron-Withdrawing Groups (EWGs) to aid in structural validation during lead optimization.

The Core Scaffold

The analysis focuses on the 3-phenylpyridazine core. The electronic communication between the electron-rich phenyl ring and the electron-deficient pyridazine ring creates a "push-pull" system ideal for spectroscopic probing.



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Figure 1: Structural logic of the phenylpyridazine scaffold showing how substituent placement dictates spectroscopic output.

Electronic Absorption Spectroscopy (UV-Vis)

The UV-Vis profile of phenylpyridazines is dominated by

transitions. The key differentiator in these derivatives is the Intramolecular Charge Transfer (ICT) band.

Comparative Analysis: Substituent Effects

The pyridazine ring acts as an electron sink. When an EDG is present on the phenyl ring, it facilitates charge transfer to the pyridazine, resulting in a bathochromic (red) shift. Conversely, EWGs stabilize the ground state more than the excited state in this specific context, often leading to hypsochromic (blue) shifts or loss of fine structure.

Table 1: Comparative UV-Vis Data (Solvent: Methanol)

Compound Variant	Substituent (R)	(nm)	()	Spectroscopic Behavior
Benchmark	H (Unsubstituted)	~255, 290 (sh)	18,000	Baseline conjugation. Distinct
Variant A (EDG)	4'-OMe (Methoxy)	315	22,500	Strong Bathochromic Shift. Increased conjugation and ICT character.
Variant B (EWG)	4'-NO (Nitro)	265	24,000	Hypsochromic Shift (relative to EDG). Overlap of nitro-aromatic bands.
Variant C (Halogen)	6-Cl (Chloro)	260, 295	19,000	Minimal shift; inductive effect (-I) dominates over resonance (+M).

Causality & Mechanism

The red shift in Variant A arises because the methoxy group raises the energy of the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap. In drug development, tracking this shift allows researchers to estimate the electronic distribution required for receptor binding without running full quantum mechanical calculations.

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR is the definitive tool for establishing substitution patterns. The 1,2-diazine ring protons are highly deshielded due to the anisotropy and electronegativity of the adjacent nitrogen atoms.

Critical Chemical Shifts

- H4 and H5 Protons: Typically appear as a pair of doublets (if C3/C6 substituted) or a multiplet in the 7.5–8.0 ppm range.
- H3/H6 Protons: If unsubstituted, these are the most deshielded, often appearing downfield at 9.0–9.2 ppm due to the direct attachment to the

bond.

Comparative

H NMR Shifts (DMSO-

, 400 MHz)

Proton Position	Benchmark (H)	Variant A (4'-OMe)	Variant B (4'-NO)	Interpretation
Pyridazine H6	9.25 ppm (d)	9.18 ppm (d)	9.35 ppm (d)	Deshielding in B: The nitro group pulls electron density, deshielding the distant heterocyclic proton via extended conjugation.
Pyridazine H4/H5	7.80-8.10 ppm	7.70-8.00 ppm	8.00-8.30 ppm	Shielding in A: The electron-rich phenyl ring shields the pyridazine protons slightly.
Phenyl Protons	7.40-8.10 (m)	7.10 (d), 8.15 (d)	8.40 (d), 8.55 (d)	AA'BB' System: Characteristic roofing effect confirms para-substitution.

Special Case: Lactam-Lactim Tautomerism

When a hydroxyl group is introduced at the C6 position (6-phenyl-3-hydroxypyridazine), the compound does not exist primarily as the hydroxy-azine (lactim). Instead, it tautomerizes to the pyridazinone (lactam) form. This is a critical distinction for docking studies.

- IR Evidence: Appearance of a strong carbonyl () stretch at ~1660–1680 cm

and a broad N-H stretch, rather than a sharp O-H stretch.

- NMR Evidence: Appearance of a broad singlet exchangeable with D

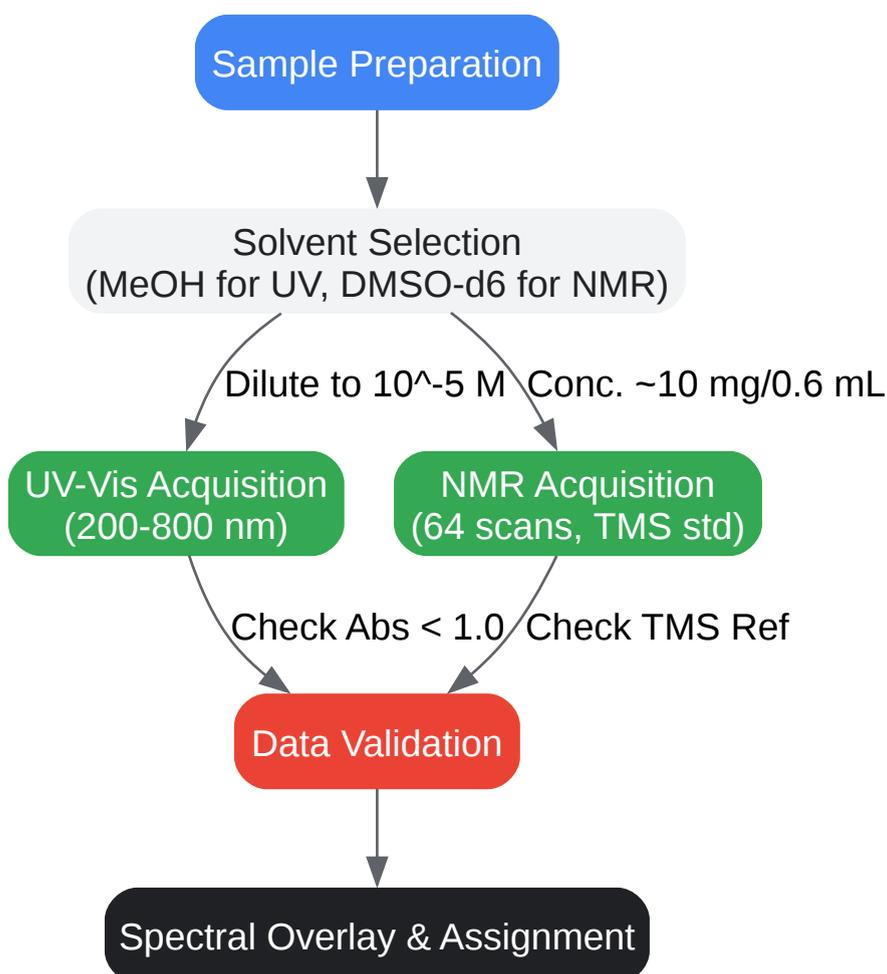
O (NH) and an upfield shift of ring carbons in

¹³C NMR compared to O-alkylated analogs.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (internal standards and solvent cut-offs).

Workflow Diagram



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Figure 2: Validated spectroscopic workflow ensuring data integrity through concentration checks and internal referencing.

Protocol A: UV-Vis Measurement

- Stock Solution: Dissolve 1.0 mg of the phenylpyridazine derivative in 10 mL of HPLC-grade Methanol.
- Working Solution: Dilute 100 μ L of stock into 9.9 mL of Methanol (Final concentration 10 μ M).
- Blanking: Use pure HPLC-grade Methanol in dual-beam mode.
- Validation: Ensure the absorption maximum (λ_{max}) lies between 0.3 and 0.9 AU to maintain linearity (Beer-Lambert Law). If λ_{max} is outside this range, dilute further to avoid aggregation artifacts.

Protocol B: ¹H NMR Characterization

- Solvent Choice: DMSO- d_6 is preferred over CDCl₃ due to the poor solubility of polar pyridazines in chloroform.
- Internal Standard: Ensure DMSO contains 0.03% TMS (Tetramethylsilane).
- Acquisition:
 - Relaxation delay (d_1): Set to 2.0 seconds to allow full relaxation of aromatic protons.
 - Scans: Minimum 64 scans to resolve small coupling constants (J_{meta} Hz for meta-coupling).

- Differentiation: To distinguish H4 from H5 in asymmetric derivatives, acquire a COSY (Correlation Spectroscopy) spectrum. H4 will show strong cross-peaks with the phenyl ring protons if there is rotational freedom, though this is often weak; NOESY is more definitive for spatial proximity.

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